molecular formula C17H15F2N3O3 B2972175 [4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937607-17-5

[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Katalognummer: B2972175
CAS-Nummer: 937607-17-5
Molekulargewicht: 347.322
InChI-Schlüssel: HFKFHIXQRLVWBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(Difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a fluorinated pyrazolo[3,4-b]pyridine derivative with a molecular formula of C17H15F2N3O3 and a molecular weight of 347.32 . Its structure features:

  • A pyrazolo[3,4-b]pyridine core, a fused bicyclic system known for pharmacological relevance.
  • A difluoromethyl group (-CF2H) at position 4, enhancing metabolic stability and lipophilicity.
  • A 3-methoxyphenyl substituent at position 6, contributing electronic and steric effects.
  • A methyl group at position 3 and an acetic acid moiety at position 1, influencing solubility and binding interactions.

The compound is synthesized via multi-step heterocyclic reactions, often involving FeCl3 catalysis in ionic liquids (e.g., [bmim][BF4]) for cyclocondensation . It is typically isolated at 95% purity and stored at room temperature in sealed containers .

Eigenschaften

IUPAC Name

2-[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O3/c1-9-15-12(16(18)19)7-13(10-4-3-5-11(6-10)25-2)20-17(15)22(21-9)8-14(23)24/h3-7,16H,8H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKFHIXQRLVWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 3-methyl-1H-pyrazole derivative, with a pyridine derivative under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: This can be achieved through nucleophilic substitution reactions using difluoromethylating agents like difluoromethyl iodide.

    Attachment of the Methoxyphenyl Group: This step typically involves a Suzuki-Miyaura coupling reaction between a boronic acid derivative of 3-methoxyphenyl and the pyrazolo[3,4-b]pyridine core.

    Acetic Acid Functionalization:

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and cost-effectiveness. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using robust and reusable catalysts to minimize costs.

    Purification Techniques: Employing advanced purification methods such as crystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid: undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like sodium azide (NaN₃).

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, azides.

Wissenschaftliche Forschungsanwendungen

[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of [4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents at positions 4, 6, and 3, leading to differences in physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS No. Key Differences
[4-(Difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 4: -CF2H; 6: 3-methoxyphenyl; 3: -CH3 C17H15F2N3O3 347.32 937607-18-6* Reference compound with meta-methoxy group .
2-[4-(Difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 4: -CF2H; 6: 4-methoxyphenyl; 3: -CH3 C17H15F2N3O3 347.32 937607-18-6 Para-methoxy substituent increases electron density vs. meta .
2-[4-(Difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 4: -CF2H; 6: 1,5-dimethylpyrazol-4-yl; 3: -CH3 C15H15F2N5O2 335.32 1006477-98-0 Pyrazole ring at position 6 reduces molecular weight and alters hydrophobicity .
2-[3-Cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 3: cyclopropyl; 4: -CF2H; 6: 3,4-dimethoxyphenyl C19H19F2N3O4 391.37 N/A Cyclopropyl and dimethoxy groups enhance steric bulk and oxidative stability .
2-[3-Methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 4: -CF3; 6: phenyl; 3: -CH3 C16H12F3N3O2 335.28 937605-80-6 Trifluoromethyl group increases electronegativity and metabolic resistance vs. -CF2H .

Key Findings :

Substituent Position Matters: The meta-methoxyphenyl group in the target compound offers distinct electronic effects compared to the para-methoxy analog. Trifluoromethyl (-CF3) at position 4 (vs. -CF2H) increases molecular weight by ~12 Da and improves electronegativity, often enhancing target affinity but reducing solubility .

Heterocyclic vs.

Synthetic Accessibility :

  • Compounds with cyclopropyl or dimethoxyphenyl groups require additional synthetic steps, such as cyclopropanation or multi-step coupling, increasing complexity .

Purity and Storage :

  • Most analogs are synthesized at 95% purity using HPLC or column chromatography. Storage conditions vary; trifluoromethyl derivatives often require refrigeration (2–8°C) due to higher reactivity .

Biologische Aktivität

The compound [4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data.

  • Molecular Formula : C16H15F2N3O
  • Molecular Weight : 303.31 g/mol
  • CAS Number : 937607-17-5
  • Structure : The compound features a pyrazolo[3,4-b]pyridine core with difluoromethyl and methoxyphenyl substituents, contributing to its biological activity.

Anticancer Properties

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer activity. The compound has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : Studies have demonstrated that the compound can induce G2/M phase cell cycle arrest in cancer cells, leading to apoptosis. This was evidenced by downregulation of Bcl-2 and upregulation of Bax expression levels .
  • Targeting Key Enzymes : The compound acts as an inhibitor of critical proteins such as cyclin-dependent kinases and protein kinases involved in cancer progression .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, which are crucial for conditions like rheumatoid arthritis and neurodegenerative diseases:

  • Inhibition of Pro-inflammatory Cytokines : It has been reported to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential in managing inflammatory responses .
  • Neuroprotective Effects : In vivo studies indicate that it can mitigate oxidative stress-induced neurotoxicity, making it a candidate for treating neurodegenerative disorders .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, the compound's biological profile includes:

  • Antioxidant Activity : It has shown promise in enhancing antioxidant defenses in cellular models, which is beneficial for reducing oxidative damage .
  • Potential Antimicrobial Effects : While primarily focused on cancer and inflammation, some derivatives have demonstrated moderate antibacterial properties against specific pathogens .

Case Studies and Research Findings

StudyFindings
El-Gohary & Shaaban (2018)Reported that pyrazolo[3,4-b]pyridine derivatives have IC50 values ranging from 73 to 84 mg/mL against various cancer cell lines .
Kumar et al. (2019)Demonstrated that compounds similar to this compound can inhibit pantothenate synthetase from Mycobacterium tuberculosis, indicating potential for antibiotic applications .
MDPI Review (2023)Discussed the structural features contributing to the anticancer activity of aminopyrazole derivatives, emphasizing the role of substituents like methoxy groups in enhancing biological efficacy .

Q & A

Q. What are the key synthetic strategies for preparing [4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid?

A general approach involves multi-step condensation and cyclization. For example, pyrazolo[3,4-b]pyridine cores can be synthesized via FeCl₃·6H₂O-catalyzed reactions in ionic liquids (e.g., [bmim][BF₄]) using aldehydes and ethyl cyanoacetate, followed by functionalization of the acetic acid moiety . The difluoromethyl group may be introduced via fluorination reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, as described in fluorinated pyrazole derivatives .

Q. How can spectroscopic methods (NMR, HPLC) be optimized for characterizing this compound?

  • NMR : Use deuterated DMSO or CDCl₃ for solubility. The ¹⁹F NMR is critical for verifying the difluoromethyl group (-CF₂H) at δ ~ -120 to -130 ppm .
  • HPLC : Employ a C18 column with a buffer system (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) and gradient elution (water/acetonitrile) for purity analysis .

Q. What safety precautions are essential during handling and storage?

Store the compound at 2–8°C in airtight, light-resistant containers. Use PPE (gloves, goggles) due to hazards (H315: skin irritation; H319: eye damage). Avoid sparks/open flames, as similar pyrazolo-pyridine derivatives are thermally sensitive .

Advanced Research Questions

Q. How can the low yield during coupling of the acetic acid moiety be addressed?

Low yields (e.g., ~52% in HCl-mediated steps) may arise from incomplete activation of the pyrazole nitrogen. Optimize reaction conditions by:

  • Using coupling agents like EDC/HOBt in anhydrous DMF.
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Purifying via recrystallization (ethanol/water) or preparative HPLC .

Q. What strategies improve regioselectivity during difluoromethyl group introduction?

Competitive side reactions (e.g., over-fluorination) can be minimized by:

  • Employing controlled stoichiometry of fluorinating agents (e.g., 1.1 eq DAST).
  • Using bulky bases (e.g., DIPEA) to sterically hinder undesired pathways .
  • Validating intermediate structures via LC-MS before proceeding .

Q. How can X-ray crystallography resolve structural ambiguities in polymorphic forms?

Use SHELXL for refining high-resolution data. For twinned or low-resolution

  • Apply TWIN commands in SHELXTL to model twinning ratios.
  • Validate hydrogen bonding networks (e.g., acetic acid carboxyl interactions) using OLEX2 visualization .
  • Cross-reference with XRPD patterns (e.g., peak intensities at 2θ = 12.5°, 18.3°) .

Q. How to reconcile discrepancies in reported synthetic routes for pyrazolo[3,4-b]pyridine derivatives?

Compare reaction conditions across studies:

  • Catalysts : FeCl₃·6H₂O in ionic liquids vs. Pd-mediated cross-coupling .
  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) may slow cyclization, requiring higher temperatures (~100°C) .
  • Statistical analysis (e.g., DOE) can identify critical factors (temperature, solvent polarity) for reproducibility .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Pyrazolo[3,4-b]pyridine Core

StepReagents/ConditionsYieldReference
CyclizationFeCl₃·6H₂O, [bmim][BF₄], 80°C, 12h65–70%
DifluoromethylationDAST, DCM, 0°C → RT, 6h~50%
Acetic Acid CouplingEDC/HOBt, DMF, RT, 24h52–60%

Q. Table 2: XRPD Peaks for Crystalline Form

2θ (°)Intensity (%)Assignment
12.5100(011) lattice plane
18.385Carboxyl group stacking
22.170Aromatic π-π interactions

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.